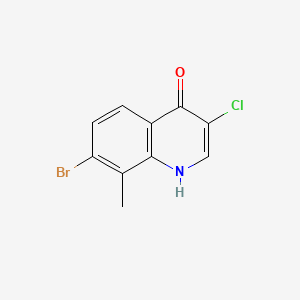
7-Bromo-3-chloro-4-hydroxy-8-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-chloro-4-hydroxy-8-methylquinoline is a heterocyclic aromatic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, hydroxyl, and methyl groups attached to a quinoline core. The unique arrangement of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-4-hydroxy-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 4-hydroxy-8-methylquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources in the presence of suitable catalysts and solvents to achieve selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including environmentally benign solvents and catalysts, are employed to scale up the production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3-chloro-4-hydroxy-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium carbonate, and other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
7-Bromo-3-chloro-4-hydroxy-8-methylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-chloro-4-hydroxy-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
- 7-Bromo-4-hydroxy-8-methylquinoline
- 7-Chloro-4-hydroxy-8-methylquinoline
- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 7-Bromo-3-chloro-4-hydroxy-8-methylquinoline exhibits unique properties due to the presence of both bromine and chlorine atoms. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications. The presence of the hydroxyl group also contributes to its versatility in chemical reactions and potential as a bioactive molecule .
Propiedades
Número CAS |
1204811-77-7 |
|---|---|
Fórmula molecular |
C10H7BrClNO |
Peso molecular |
272.526 |
Nombre IUPAC |
7-bromo-3-chloro-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
Clave InChI |
NJNCUHNENSVSMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)Cl)Br |
Sinónimos |
7-Bromo-3-chloro-4-hydroxy-8-methylquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















